molecular formula C23H32ClN5O3 B12379961 ORL1 antagonist 2

ORL1 antagonist 2

Cat. No.: B12379961
M. Wt: 462.0 g/mol
InChI Key: JSDMNVWPECZJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: ORL1 antagonist 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways: ORL1 antagonist 2 exerts its effects by binding to the ORL1 receptor, a G protein-coupled receptor. Upon binding, it inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways. This includes the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of calcium channel activity .

Pathways Involved:

Comparison with Similar Compounds

Uniqueness: ORL1 antagonist 2 is unique in its high selectivity and potency for the ORL1 receptor, making it a valuable tool in both research and therapeutic applications. Its ability to modulate specific signaling pathways without affecting other opioid receptors sets it apart from other compounds .

Properties

Molecular Formula

C23H32ClN5O3

Molecular Weight

462.0 g/mol

IUPAC Name

methyl N-[4-[6-chloro-5-(4-ethylpiperazin-1-yl)-1H-benzimidazole-2-carbonyl]-4-methylcyclohexyl]carbamate

InChI

InChI=1S/C23H32ClN5O3/c1-4-28-9-11-29(12-10-28)19-14-18-17(13-16(19)24)26-21(27-18)20(30)23(2)7-5-15(6-8-23)25-22(31)32-3/h13-15H,4-12H2,1-3H3,(H,25,31)(H,26,27)

InChI Key

JSDMNVWPECZJKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N=C(N3)C(=O)C4(CCC(CC4)NC(=O)OC)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.